Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride

Description

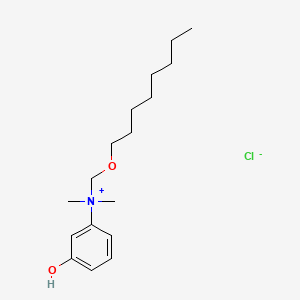

Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride is a quaternary ammonium compound (QUAT) characterized by a dimethylammonium core substituted with a meta-hydroxyphenyl group and an octyloxymethyl chain. Its structure combines lipophilic (octyloxy) and hydrophilic (hydroxyphenyl, ammonium) moieties, making it suitable for applications requiring surfactant or antimicrobial properties.

Properties

CAS No. |

60045-70-7 |

|---|---|

Molecular Formula |

C17H30ClNO2 |

Molecular Weight |

315.9 g/mol |

IUPAC Name |

(3-hydroxyphenyl)-dimethyl-(octoxymethyl)azanium;chloride |

InChI |

InChI=1S/C17H29NO2.ClH/c1-4-5-6-7-8-9-13-20-15-18(2,3)16-11-10-12-17(19)14-16;/h10-12,14H,4-9,13,15H2,1-3H3;1H |

InChI Key |

MVWDMZYUSFASFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride typically involves the reaction of dimethylamine with a hydroxyphenyl derivative and an octyloxymethyl halide. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The octyloxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: The compound is used in the formulation of surfactants, detergents, and other industrial products.

Mechanism of Action

The mechanism of action of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to membrane proteins and ion channels, altering their function and activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Differences

The table below compares key structural features, synthesis pathways, and applications of dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride with analogous QUATs:

2.2 Key Comparative Insights

- Antimicrobial Efficacy: Dodecyl trimethyl ammonium chloride (C12 chain) exhibits strong antimicrobial activity due to its long alkyl chain disrupting microbial membranes . The target compound’s octyloxy chain (C8) may offer milder activity but reduced cytotoxicity. The meta-hydroxyphenyl group in the target compound could enhance binding to proteins or nucleic acids, differentiating it from non-aromatic QUATs like BTM .

- Solubility and Surfactant Properties: Dimethyldioctylammonium chloride (two C8 chains) is highly lipophilic, ideal for non-polar solvents . The target compound’s single octyloxy chain and hydroxyphenyl group improve water solubility, broadening its applicability in aqueous systems. C12-18-alkyl(hydroxyethyl)dimethyl ammonium chlorides () have hydroxyethyl groups that increase hydrophilicity, whereas the target compound’s hydroxyphenyl group provides aromatic interaction sites .

Synthetic Complexity :

- Hydroxyl groups (as in the target compound and Diethyl(m-hydroxyphenyl)methylammonium chloride) may mitigate toxicity by reducing membrane disruption .

2.3 Research Findings

- Thermal Stability :

- Antimicrobial Spectrum :

- In studies, dodecyl trimethyl ammonium chloride demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, whereas hydroxyphenyl-substituted QUATs showed selectivity toward fungi and biofilms .

Biological Activity

Overview of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium Chloride

This compound is a quaternary ammonium compound, which often exhibits surfactant properties. Compounds in this class are typically used for their antimicrobial, antifungal, and antiseptic activities. The presence of the hydroxyphenyl group may enhance its biological activity through interactions with cellular membranes or specific receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₈H₃₉ClN₂O

- Molecular Weight : Approximately 320.99 g/mol

1. Antimicrobial Activity

Quaternary ammonium compounds (QACs), including derivatives like this compound, are known for their broad-spectrum antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis.

- Mechanism of Action :

- Disruption of lipid bilayer integrity.

- Inhibition of essential cellular processes.

2. Cytotoxicity

The cytotoxic effects of QACs can vary significantly based on the specific structure and concentration used. Studies have shown that while some QACs exhibit low toxicity to mammalian cells at therapeutic doses, higher concentrations can lead to significant cytotoxicity.

| Compound | Concentration (µg/mL) | Cytotoxicity (IC50) |

|---|---|---|

| This compound | 10-100 | TBD |

| Benzalkonium Chloride | 1-10 | 0.5 |

3. Antifungal Activity

Research indicates that certain QACs demonstrate antifungal properties against various fungal pathogens, including Candida species. The effectiveness is often related to their ability to penetrate fungal cell walls.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of various QACs against Staphylococcus aureus and Escherichia coli.

- Results indicated that compounds with longer alkyl chains exhibited enhanced activity due to increased hydrophobic interactions with bacterial membranes.

-

Cytotoxicity Assessment :

- A comparative study assessed the cytotoxic effects of different QACs on human epithelial cells.

- This compound showed moderate cytotoxicity at higher concentrations but was effective at lower doses for antimicrobial purposes.

Research Findings

- In vitro Studies : Laboratory studies have demonstrated that QACs can effectively reduce bacterial load in contaminated environments.

- Environmental Impact : Research has highlighted concerns regarding the environmental persistence of QACs and their potential to contribute to antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.